6-Bromo-5-phenyl-1,2,4-triazin-3-amine
Overview
Description
6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine typically involves the following steps:
Formation of 3-amino-1,2,4-triazine: This is achieved by reacting nitrosotriethylamine with ammonia to form aminotriethylamine, which is then reacted with trichlorotriazine to produce 3-amino-1,2,4-triazine.
Bromination: The 3-amino-1,2,4-triazine is then brominated using sodium bromide to yield 6-Bromo-3-amino-1,2,4-triazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-phenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be substituted with other electrophiles, such as phenyl isocyanates and benzoyl chlorides.
Nucleophilic Displacement: The amino group can participate in nucleophilic displacement reactions, forming new derivatives.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids and terminal alkynes in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Sodium bromide, palladium catalysts, phenyl isocyanates, benzoyl chlorides, boronic acids, terminal alkynes.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
6-Bromo-5-phenyl-1,2,4-triazin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antifungal and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenyl group at the 5-position and bromine at the 6-position make it a versatile compound for various applications .
Biological Activity
6-Bromo-5-phenyl-1,2,4-triazin-3-amine is a compound that has garnered attention for its potential biological activity, particularly as an antagonist of adenosine receptors. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and pharmacological implications based on various studies.
Synthesis
The synthesis of this compound typically involves bromination of 5-phenyl-1,2,4-triazine derivatives followed by amination. The process often utilizes Suzuki cross-coupling techniques to introduce various aryl groups at the triazine core. A notable method includes the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst to achieve high yields of the desired product .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to adenosine receptors:
1. Adenosine Receptor Antagonism
- This compound acts as an antagonist for the adenosine A2A receptor, which plays a crucial role in various physiological processes including cardiovascular function and neuroprotection. The binding affinity of this compound has been quantified with a value of approximately 6.93, indicating moderate potency .
2. Pharmacokinetics
- In vivo studies have demonstrated favorable pharmacokinetic properties. For instance, one study reported moderate clearance rates and acceptable half-lives in rat models. These properties suggest potential for therapeutic applications .
3. Structure-Activity Relationship (SAR)
- The biological activity of this compound can be influenced by modifications to its structure. Substituents at the phenyl ring and variations in the triazine core can enhance or diminish receptor binding and antagonist activity. Studies have shown that larger or more polar substituents can affect the compound's efficacy .
Case Studies
Several studies have highlighted the biological implications of this compound:
Case Study 1: Neuroprotective Effects
- In a study assessing neuroprotective properties, this compound demonstrated significant efficacy in reducing neuronal damage in models of ischemia by modulating adenosine signaling pathways .
Case Study 2: Cardiovascular Implications
- Another investigation focused on the cardiovascular effects of this compound revealed its potential to act as a vasodilator through adenosine receptor modulation, supporting its role in managing conditions like hypertension .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 300.25 g/mol |
pK_i (Adenosine A2A) | 6.93 |
Clearance (in vivo) | 42 mL/min/kg |
Half-life | Acceptable |
Properties
IUPAC Name |
6-bromo-5-phenyl-1,2,4-triazin-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-8-7(12-9(11)14-13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABPGYKVQWCNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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